molecular formula C8H15NO6 B7799020 N-Acetyl-D-Galactosamine CAS No. 31022-50-1

N-Acetyl-D-Galactosamine

Cat. No. B7799020
CAS RN: 31022-50-1
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-KEWYIRBNSA-N
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Description

N-Acetyl-D-Galactosamine (GalNAc) is an amino sugar derivative of galactose . It is a component of many O-linked and N-linked glycan structures . As uridine diphosphate (UDP)-GalNAc, GalNAc is the initial O-linked sugar to many serine and threonine residues in protein glycosylations .


Synthesis Analysis

A recent study has reported a strategy to synthesize various GalNAc glycosides by employing a series of rare earth metal triflates . The results demonstrate that both α-glycosides and β-glycosides of GalNAc can be obtained by conducting with Hf (OTf) 4 and Sc (OTf) 3, respectively . Another study reported the synthesis of N-protected Galactosamine building blocks from D-Tagatose .


Molecular Structure Analysis

The molecular structure of this compound was studied using high-resolution rotational spectroscopy . Two different conformers were conclusively characterized using broadband Fourier transform microwave spectroscopy coupled with a laser ablation vaporization system .


Chemical Reactions Analysis

This compound plays a crucial role in the formation of the Tn antigen, a molecular structure related to metastatic processes . This antigen results from the binding between a GalNAc molecule and a serine or threonine residue in the extracellular domain of a mucin .


Physical And Chemical Properties Analysis

This compound is a white powder with a molecular weight of 221.21 . It is soluble in water at 50 mg/mL, clear, and colorless . The melting point is 160 °C .

Scientific Research Applications

  • Blood Group Antigenicity : N-Acetyl-D-Galactosaminyltransferase, an enzyme that transfers N-Acetyl-D-Galactosamine to mucin receptors and 2'-fucosyllactose, plays a crucial role in determining blood group A antigenicity. It has been found in human serum and erythrocyte membranes (Kim et al., 1971).

  • Metabolic Phenotypes in Hepatotoxicity : A study on the variability in response to Galactosamine hepatotoxicity discovered that urinary levels of N-acetylglucosamine and hepatic levels of UDP-N-acetylhexosamines reflect different response phenotypes to Galactosamine, suggesting this compound's involvement in liver health and response to toxins (Coen et al., 2012).

  • Optical Sensors for Enzymes : Advances in optical sensors for N-Acetyl-β-D-Hexosaminidases, enzymes that remove this compound from various biomolecules, have significant implications in food science, agriculture, cell biology, medical diagnostics, and chemotherapy (Morsby & Smith, 2022).

  • Cancer Research and Therapy : The enzyme UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyl transferase-6 (pp-GalNAc-T6) is linked to various cancers. It catalyzes the addition of this compound to proteins, often initiating O-glycosylation, which is crucial in cell-cell adhesion and immune recognition. This enzyme shows potential as a target for chemotherapy (Banford & Timson, 2016).

  • Glycoprotein Synthesis : this compound is a key component in the synthesis of blood group active glycoproteins and is involved in the transfer of sugars to peptide acceptors in glycoprotein formation (Hearn et al., 1970).

Mechanism of Action

Target of Action

The primary target of 2-Acetamido-2-Deoxy-D-Galactopyranose (also known as N-Acetyl-D-Galactosamine) is the glycosyltransferase enzyme . This enzyme is responsible for the incorporation of glucosamine into O-glycans . The compound also targets the MUC1 protein in breast cancer cell lines, such as MDF-7 .

Mode of Action

2-Acetamido-2-Deoxy-D-Galactopyranose acts as a competitive inhibitor of the glycosyltransferase enzyme . It mimics the structure of GalNAc-α-1-O-serine/theonine, thereby blocking the β1,3-galactosyltransferase involved in O-glycosylation elongation . This results in the inhibition of O-glycosylation, a critical process in the biosynthesis of mucin .

Biochemical Pathways

The compound affects the O-glycosylation pathway . By inhibiting the glycosyltransferase enzyme, it prevents the incorporation of glucosamine into O-glycans . This alters the biosynthesis of mucin, a type of glycoprotein, and impacts the expression of the MUC1 protein in certain cancer cells .

Result of Action

The inhibition of O-glycosylation by 2-Acetamido-2-Deoxy-D-Galactopyranose leads to the suppression of mucin biosynthesis . This results in the decreased expression of the MUC1 protein in breast cancer cell lines . In the context of HIV replication, the compound has been shown to increase the percentage of infected cells and the amount of viral particles .

Action Environment

The action, efficacy, and stability of 2-Acetamido-2-Deoxy-D-Galactopyranose can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the cell types it interacts with. For instance, its ability to inhibit O-glycosylation can vary across different cell lines .

Safety and Hazards

N-Acetyl-D-Galactosamine may cause respiratory irritation and may be harmful in contact with skin . It may cause moderate skin irritation and eye irritation . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors .

properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1136-42-1, 31022-50-1
Record name Galactopyranose, 2-acetamido-2-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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